molecular formula C30H41BrN2O3 B12019866 4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate CAS No. 769151-47-5

4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate

Cat. No.: B12019866
CAS No.: 769151-47-5
M. Wt: 557.6 g/mol
InChI Key: PTNFUIQPJJZWTC-FEZSWGLMSA-N
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Preparation Methods

The synthesis of 4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the bromination of a phenyl benzoate derivative. The palmitoylcarbohydrazonoyl group is then introduced through a series of reactions involving hydrazine derivatives and palmitoyl chloride. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity

Chemical Reactions Analysis

4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, potentially altering the functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The palmitoylcarbohydrazonoyl group may play a role in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-2-(2-palmitoylcarbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:

These similar compounds highlight the versatility of the this compound structure and its potential for modification to achieve different chemical properties and applications .

Properties

CAS No.

769151-47-5

Molecular Formula

C30H41BrN2O3

Molecular Weight

557.6 g/mol

IUPAC Name

[4-bromo-2-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C30H41BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-29(34)33-32-24-26-23-27(31)21-22-28(26)36-30(35)25-18-15-14-16-19-25/h14-16,18-19,21-24H,2-13,17,20H2,1H3,(H,33,34)/b32-24+

InChI Key

PTNFUIQPJJZWTC-FEZSWGLMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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